3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
説明
3-{[1-(3-Methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a piperidine ring substituted by a 3-methoxypyrazine group. This structure combines a bicyclic aromatic system (quinazolinone) with a flexible piperidine linker and a methoxy-substituted pyrazine moiety. The quinazolinone scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity, while the piperidine and pyrazine groups may enhance solubility and target binding .
特性
IUPAC Name |
3-[[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-17(20-8-9-21-18)23-10-6-14(7-11-23)12-24-13-22-16-5-3-2-4-15(16)19(24)25/h2-5,8-9,13-14H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKYCOOPBBXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-methoxypyrazine with 4-piperidinemethanol under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
-
Quinazolinone Core Construction: : The next step involves the formation of the quinazolinone core. This can be done by reacting anthranilic acid with formamide to yield the quinazolinone structure.
-
Coupling Reaction: : The final step is the coupling of the piperidine intermediate with the quinazolinone core. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Quinazolinones are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The piperidine ring and methoxypyrazine moiety may enhance binding affinity and specificity to certain molecular targets, such as kinases or G-protein coupled receptors.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one (): This compound lacks the piperidinylmethyl and pyrazine substituents, highlighting the importance of these groups in the target compound for enhanced steric interactions or receptor specificity.
- Benzimidazolone Derivatives (): The benzimidazolone core in compounds like 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one replaces the quinazolinone. The fluorophenyl-oxobutyl chain introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce membrane permeability compared to the target compound’s methoxypyrazine .
Piperidine Substituent Modifications
- Chiral 3-({1-[(2R)-2-Benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (): The hydroxyl and benzylpropanoyl groups on the piperidine ring increase molecular weight (C24H27N3O3 vs. ~C20H22N4O2 for the target compound) and logP (estimated 4.1 vs. 2.5). These modifications may enhance protein binding but limit blood-brain barrier penetration .
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (): Replacing the methoxypyrazine with a pyridinylpiperazine group introduces additional hydrogen-bonding sites.
Functional Group Replacements
- 1,3,4-Oxadiazole Derivatives (): The compound 3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole features an oxadiazole ring, which is more electron-deficient than quinazolinone. This may enhance π-stacking with aromatic residues in enzyme active sites but reduce solubility due to the hydrophobic indazole group .
- Indole Derivatives (DMPI and CDFII) (): These MRSA-active compounds (e.g., DMPI: 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) use an indole core instead of quinazolinone.
Research Implications
The target compound’s methoxypyrazine and piperidinylmethyl groups offer a balance of moderate lipophilicity and polar surface area, suggesting favorable pharmacokinetics compared to bulkier analogs (e.g., ) . Further studies should explore its binding to kinase targets (e.g., EGFR or PD-1/PD-L1, as suggested by ) and assess antimicrobial synergy akin to DMPI .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
